4-Chloro-3-(naphthalen-2-YL)benzoic acid
Description
4-Chloro-3-(naphthalen-2-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a naphthalen-2-yl group at the 3-position of the aromatic ring. These compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, and materials science due to their robust aromatic frameworks and functional group diversity.
Properties
IUPAC Name |
4-chloro-3-naphthalen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-8-7-14(17(19)20)10-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEPVWTVCOHITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690431 | |
| Record name | 4-Chloro-3-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-00-1 | |
| Record name | 4-Chloro-3-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(naphthalen-2-YL)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorobenzoic acid with a naphthalene-2-boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-(naphthalen-2-YL)benzoic acid.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
4-Chloro-3-(naphthalen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(naphthalen-2-YL)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the benzoic acid core:
- 4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid (): Features an amino group and naphthylmethoxy substituent. This compound is synthesized via base hydrolysis and fluorenylmethyloxycarbonyl (Fmoc) protection, yielding colorless microcrystals (84–96% yields) .
- 4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid (CAS 6638-22-8, C₁₈H₁₅NO₃): Contains a hydroxynaphthylmethylamino group, with higher hydrogen-bonding capacity (3 H-donors, 4 H-acceptors) .
- (E)-4-((3-Hydroxy-4-nitros-naphthalen-1-yl)diazenyl)benzoic acid (): A diazenyl derivative with a nitroso group, exhibiting a melting point of 266–268°C and distinct IR peaks at 1557 cm⁻¹ (N=N) and 3458 cm⁻¹ (NH₂) .
- 4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid (CAS 380349-02-0, C₁₇H₁₆ClN₂O₅S): Incorporates a sulfamoyl group linked to a morpholine ring, likely enhancing solubility and pharmacological activity .
Physical and Spectral Properties
Notes:
- Sulfamoyl and morpholine groups (e.g., in ) enhance water solubility and bioavailability.
Biological Activity
Overview
4-Chloro-3-(naphthalen-2-YL)benzoic acid (CAS No. 1261937-00-1) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro-substituted benzoic acid core with a naphthalene moiety, which influences its chemical reactivity and biological interactions.
Chemical Structure
The molecular structure of 4-Chloro-3-(naphthalen-2-YL)benzoic acid can be represented as follows:
This formula indicates the presence of a chlorine atom, contributing to the compound's unique properties and potential interactions within biological systems.
Antimicrobial Properties
Research has indicated that 4-Chloro-3-(naphthalen-2-YL)benzoic acid exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that 4-Chloro-3-(naphthalen-2-YL)benzoic acid can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators, leading to cell death in malignant cells while sparing normal cells.
The biological activity of 4-Chloro-3-(naphthalen-2-YL)benzoic acid is thought to be mediated through its interaction with specific enzymes and receptors in target cells. The chloro group enhances its binding affinity to these targets, potentially leading to inhibition or activation of various signaling pathways involved in cellular proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-Chloro-3-(naphthalen-2-YL)benzoic acid against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Study : In research conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM for MCF-7 cells and 25 µM for HT-29 cells. Flow cytometry analysis revealed increased apoptotic rates correlating with higher concentrations of the compound.
Comparative Analysis
To understand the uniqueness of 4-Chloro-3-(naphthalen-2-YL)benzoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-nitrobenzoic acid | Nitro group instead of naphthalene | Moderate antibacterial |
| 4-Chloro-3-sulfamoylbenzoic acid | Sulfamoyl group addition | Antimicrobial |
| 4-Chloro-3-(phenyl)benzoic acid | Phenyl instead of naphthalene | Limited anticancer activity |
The presence of the naphthalene moiety in 4-Chloro-3-(naphthalen-2-YL)benzoic acid contributes to its distinctive electronic properties, enhancing its interaction with biological targets compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
